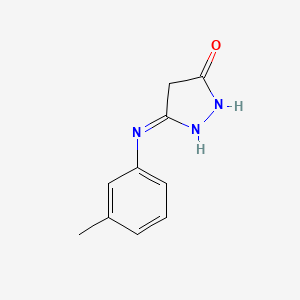

3-(m-Tolylamino)-1h-pyrazol-5(4h)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-(3-methylphenyl)iminopyrazolidin-3-one |

InChI |

InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)11-9-6-10(14)13-12-9/h2-5H,6H2,1H3,(H,11,12)(H,13,14) |

InChI Key |

JTRQHPLKGGTPPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N=C2CC(=O)NN2 |

Origin of Product |

United States |

Elucidation of Molecular Structure and Tautomeric Behavior in 3 M Tolylamino 1h Pyrazol 5 4h One Systems

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the detailed structural elucidation of 3-(m-Tolylamino)-1H-pyrazol-5(4H)-one, providing insights into its connectivity, configuration, and predominant forms in different states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of pyrazolones in solution. A full suite of 1D and 2D NMR experiments is typically employed to assign the signals of protons and carbons and to probe the through-bond and through-space connectivities.

For this compound, 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of the nuclei. However, due to the potential for multiple tautomeric forms to coexist in solution, 2D NMR techniques are crucial for unambiguous assignment. Techniques such as ¹H-¹H COSY, HSQC, and HMBC are used to establish the complete bonding framework.

A particularly powerful technique for studying pyrazolone (B3327878) tautomerism is ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy. By observing the long-range correlations between protons and nitrogen atoms, it is possible to definitively distinguish between different tautomers. nih.govmdpi.com For instance, a correlation between the pyrazole (B372694) N-H proton and a specific nitrogen atom can confirm the location of protonation and thus identify the predominant annular tautomer.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as 2D NOESY or 1D NOE difference experiments, provide information about the spatial proximity of protons (typically within 5 Å). columbia.edulibretexts.orgwiley.com These experiments can be used to determine the conformation of the molecule, such as the relative orientation of the m-tolyl group with respect to the pyrazole ring. The intensity of the NOE cross-peaks is related to the internuclear distance, allowing for a semi-quantitative analysis of the molecular geometry in solution. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of this compound

| Atom Position | Keto Form (CH) | Enol Form (OH) | NH Form |

| ¹H NMR (δ, ppm) | |||

| Pyrazole CH₂/CH | ~3.5 | ~5.8 | ~5.9 |

| Pyrazole NH | ~10.5 | - | ~11.0 |

| Amino NH | ~9.0 | ~8.8 | ~9.2 |

| Aromatic CH | 6.8 - 7.5 | 6.8 - 7.5 | 6.8 - 7.5 |

| Tolyl CH₃ | ~2.3 | ~2.3 | ~2.3 |

| Enol OH | - | ~12.0 | - |

| ¹³C NMR (δ, ppm) | |||

| C=O | ~170 | - | ~158 |

| C-OH | - | ~155 | - |

| C-N (amino) | ~150 | ~152 | ~154 |

| Pyrazole C4 | ~45 | ~95 | ~98 |

| Aromatic C | 115 - 140 | 115 - 140 | 115 - 140 |

| Tolyl CH₃ | ~21 | ~21 | ~21 |

Note: Values are estimations based on related pyrazolone structures and are highly dependent on the solvent and concentration.

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This technique is crucial for definitively identifying which tautomeric form is present in the crystal lattice. nih.gov For pyrazolone derivatives, the solid-state structure is often stabilized by a network of intermolecular hydrogen bonds. In the case of this compound, strong N—H⋯O or N—H⋯N hydrogen bonds are expected, which can lead to the formation of centrosymmetric dimers or extended polymeric chains. nih.govnih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside) onto the molecular surface, a clear picture of close contacts emerges. The analysis generates 2D fingerprint plots, which summarize the intermolecular contacts. For this molecule, the plot would likely show significant contributions from H···H, O···H, and C···H contacts, quantifying the van der Waals forces and hydrogen bonds that stabilize the crystal packing. nih.govnih.gov Red spots on the Hirshfeld surface highlight the strongest hydrogen bonding interactions, typically involving the pyrazolone N-H and C=O groups. najah.edu

Table 2: Representative Crystallographic Data for a Pyrazolone Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 9.269 |

| b (Å) | 18.315 |

| c (Å) | 12.671 |

| β (°) | 105.12 |

| V (ų) | 2076.8 |

| Z | 4 |

| Hydrogen Bonds | N—H⋯O, C—H⋯π |

Note: Data are illustrative, based on a related structure nih.gov, and actual values for the title compound would require experimental determination.

Investigation of Tautomeric Equilibria and Regioisomerism

The existence of multiple tautomers and the potential for forming regioisomers during synthesis are defining features of pyrazolone chemistry.

Pyrazolones can exist in several tautomeric forms, including the keto (CH), enol (OH), and amino/imine (NH) forms. researchgate.net The equilibrium between these forms is a dynamic process influenced by factors such as the nature of substituents, solvent polarity, temperature, and pH. frontiersin.orgresearchgate.net

Experimental investigation of these equilibria often involves NMR and UV-Visible spectroscopy. nih.gov In different solvents, the proportion of each tautomer can change significantly. For example, polar aprotic solvents like DMSO tend to favor the keto form, while non-polar solvents like chloroform (B151607) may increase the population of the enol form. nih.govnih.gov This is because polar solvents can stabilize the more polar keto tautomer through dipole-dipole interactions, whereas intramolecular hydrogen bonding in the enol form is more favorable in less competitive, non-polar environments. In addition to the keto-enol equilibrium, pyrazoles also exhibit annular NH-NH tautomerism, where the proton on the pyrazole ring can reside on either nitrogen atom (N1 or N2). rsc.orgnih.gov The preferred tautomer is often determined by the electronic and steric effects of the substituents on the ring.

The synthesis of substituted pyrazoles, such as this compound, is commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine (B178648) derivative. researchgate.net A significant challenge in these syntheses is controlling the regioselectivity, as the reaction can often lead to a mixture of regioisomers. For instance, the Knorr pyrazole synthesis can yield two different pyrazole products depending on which carbonyl group of the diketone undergoes initial condensation with the substituted nitrogen of the hydrazine.

Recent studies have shown that the choice of reaction solvent can dramatically influence the regio-outcome. acs.orgrsc.org For example, conducting the reaction in ethanol (B145695) might favor one regioisomer, while using a fluorinated alcohol like 2,2,2-trifluoroethanol (B45653) (TFE) can significantly increase the selectivity for the other isomer. acs.org This control is attributed to the solvent's ability to modulate the reactivity of the intermediates through hydrogen bonding and other solvent effects. Careful analysis of the final products using techniques like NMR and X-ray crystallography is essential to confirm the regio-orientation of the substituents on the pyrazole ring.

Computational Chemistry for Structural and Electronic Insights

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental studies for understanding the structure and behavior of pyrazolone systems. kashanu.ac.irkashanu.ac.ir DFT calculations can provide valuable insights into the relative stabilities of the different tautomers. By calculating the total electronic energies of the optimized geometries of the keto, enol, and NH forms, their thermodynamic stability can be predicted. ijpcbs.comresearchgate.net These calculations can be performed for the isolated molecule (in the gas phase) or in the presence of a solvent using a Polarizable Continuum Model (PCM), which simulates the effect of the solvent environment on tautomeric stability. kashanu.ac.irnih.gov

Furthermore, DFT is widely used to predict spectroscopic properties. The Gauge-Invariant Atomic Orbital (GIAO) method allows for the calculation of NMR chemical shifts (¹H and ¹³C) for each tautomer. nih.goviu.edu.sa By comparing these calculated shifts with the experimental data, a more confident assignment of the observed spectra to a specific tautomeric form can be made. researchgate.net Computational methods can also be used to model vibrational frequencies (IR spectra) and to analyze the electronic structure, including the distribution of frontier molecular orbitals (HOMO and LUMO), which are important for understanding the molecule's reactivity.

Table 3: Calculated Relative Energies of Pyrazolone Tautomers via DFT

| Tautomer | Gas Phase ΔE (kcal/mol) | In Water (PCM) ΔE (kcal/mol) |

| Keto (CH) | 0.00 (Reference) | 0.00 (Reference) |

| Enol (OH) | +6.7 | +4.5 |

| NH Form | +3.4 | +1.8 |

Note: These are hypothetical values based on trends observed for similar pyrazolone systems. ijpcbs.comnih.gov The CH (keto) form is often found to be the most stable in both gas phase and solution.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Energetics

A detailed computational study using Density Functional Theory (DFT) is a standard approach for investigating the geometric and energetic properties of molecules like this compound and its potential tautomers. This method would involve optimizing the molecular geometries of all possible tautomeric forms to find the most stable structures (i.e., the structures with the lowest energy).

Such calculations would typically yield:

Optimized Geometries: Precise bond lengths, bond angles, and dihedral angles for each tautomer.

Relative Energies: Calculation of the electronic and zero-point energies to determine the relative stability of the tautomers in the gas phase. The tautomer with the lowest energy is considered the most stable.

Thermodynamic Properties: Information on enthalpy, Gibbs free energy, and entropy, which can further clarify the tautomeric equilibrium at different temperatures.

Without specific studies on this compound, no data tables for these parameters can be presented.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding how a molecule will interact with other chemical species.

A typical FMO analysis for this compound would provide:

HOMO and LUMO Energy Levels: The energies of the HOMO and LUMO are used to calculate global reactivity descriptors.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

Orbital Distribution: Maps of the HOMO and LUMO would show the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

As no specific FMO analysis for this compound has been published, a data table of HOMO-LUMO energies and the corresponding energy gap cannot be provided.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is used to visualize the charge distribution within a molecule and to predict its reactive behavior towards electrophilic and nucleophilic attacks. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

An MEP analysis of this compound would reveal:

Electron-Rich Regions: Areas with negative electrostatic potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack. These often correspond to lone pairs of heteroatoms like oxygen and nitrogen.

Electron-Poor Regions: Areas with positive electrostatic potential (typically colored in shades of blue) are prone to nucleophilic attack. These are often found around hydrogen atoms, particularly those attached to electronegative atoms.

Neutral Regions: Areas with intermediate potential (typically colored in green) are less likely to be involved in strong electrostatic interactions.

Without published research, it is not possible to present an MEP map or a table of electrostatic potential values for this molecule.

Analysis of Mulliken Atomic Charges and Reactivity Descriptors

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. These charges provide insight into the electronic distribution and can be used to understand the electrostatic properties of the molecule. From the HOMO and LUMO energies derived from DFT calculations, various global reactivity descriptors can also be calculated.

A computational study on this compound would be expected to report:

Mulliken Atomic Charges: A table listing the calculated charge for each atom in the molecule. This data helps in identifying acidic and basic sites.

Global Reactivity Descriptors: Values for electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Since no specific computational studies for this compound are available in the searched scientific literature, data tables for Mulliken charges and reactivity descriptors cannot be generated.

Mechanistic Investigations and Reactivity Pathways of 3 M Tolylamino 1h Pyrazol 5 4h One and Analogues

Proposed Reaction Mechanisms for Pyrazolone (B3327878) Synthesis and Transformations

The synthesis of the 3-(m-tolylamino)-1H-pyrazol-5(4H)-one core typically proceeds via the condensation of a β-ketoester or a related 1,3-dielectrophilic species with a substituted hydrazine (B178648). A widely accepted mechanism for this process involves the initial reaction of m-tolylhydrazine (B1362546) with a β-ketoester, such as ethyl acetoacetate (B1235776), or more specifically, an N-(m-tolyl)acetoacetamide derivative. The reaction commences with the nucleophilic attack of the hydrazine nitrogen onto the ketone carbonyl carbon of the β-ketoester. This is followed by a dehydration step to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine onto the ester carbonyl carbon, leading to the formation of the pyrazolone ring after the elimination of an alcohol molecule. nih.govnih.gov

A significant transformation of the pyrazolone ring is the Vilsmeier-Haack reaction, which is instrumental in introducing a formyl group onto the pyrazole (B372694) nucleus, typically at the C4 position. chemistrysteps.comorganic-chemistry.orgwikipedia.orgyoutube.com The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted formamide (B127407) like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgyoutube.com The electron-rich pyrazolone then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. This electrophilic aromatic substitution leads to the formation of an iminium ion intermediate, which upon hydrolysis during workup, yields the corresponding 4-formylpyrazolone. chemistrysteps.comwikipedia.orgyoutube.com

Nucleophilic and Electrophilic Properties of the Pyrazolone Ring and Amino Substituent

The reactivity of this compound is dictated by the electronic properties of its constituent parts. The pyrazolone ring itself is an electron-rich heteroaromatic system. The presence of the m-tolylamino substituent at the C3 position further enhances the electron density of the ring through resonance effects. The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the pyrazole ring, thereby increasing its nucleophilicity.

This increased electron density makes the pyrazolone ring susceptible to attack by electrophiles. The primary sites of electrophilic attack are the C4 position of the pyrazole ring and the exocyclic amino group. arkat-usa.org The regioselectivity of electrophilic substitution is influenced by both electronic and steric factors. Generally, the C4 position is highly activated and is the preferred site for many electrophilic substitution reactions, such as halogenation and formylation. arkat-usa.org

Conversely, the pyrazolone ring also exhibits electrophilic character. The carbonyl group at the C5 position is an electron-withdrawing group, which can render the C4 position susceptible to nucleophilic attack under certain conditions, particularly when the C4 position is substituted with a good leaving group. Furthermore, the tautomeric nature of the pyrazolone ring, existing in equilibrium between the keto (CH), enol (OH), and amino (NH) forms, plays a crucial role in its reactivity. The predominant tautomer can be influenced by the solvent, pH, and temperature, which in turn affects the nucleophilic and electrophilic character of the different positions on the ring. researchgate.netkashanu.ac.irresearchgate.netnih.gov

Radical Pathways in Pyrazole Dimerization and Coupling Reactions

Recent studies have highlighted the importance of radical pathways in the dimerization and coupling reactions of aminopyrazoles, particularly those catalyzed by copper salts. researchgate.netmdpi.comchim.it A plausible mechanism for the copper-promoted dimerization of 5-aminopyrazoles, which can be extrapolated to this compound, involves a single electron transfer (SET) process. researchgate.netchim.it

The reaction is initiated by the oxidation of the aminopyrazole by a Cu(II) species to form a radical cation intermediate. Subsequent deprotonation can lead to the formation of either an N-centered or a C-centered radical. The fate of these radical intermediates determines the final product. For instance, the coupling of two C-centered radicals can lead to the formation of a C-C bond and subsequent cyclization to yield a pyrazole-fused pyrazine (B50134) derivative. Alternatively, a C-N radical coupling followed by further oxidation and cyclization can result in the formation of a pyrazole-fused pyridazine (B1198779). researchgate.netchim.it Control experiments have suggested that an azo compound, formed from the dimerization of two N-centered radicals, is not an intermediate in the formation of the pyridazine or pyrazine products. researchgate.netchim.it The reaction is believed to proceed through an out-of-cage mechanism where the radicals are generated and then combine in a copper-catalyzed step. nih.govnih.gov

Influence of Reaction Conditions (e.g., pH, Solvent Polarity, Temperature) on Reaction Outcome and Selectivity

The outcome and selectivity of reactions involving this compound and its analogues are highly dependent on the reaction conditions.

pH: The pH of the reaction medium can significantly influence the reactivity of the pyrazolone by affecting its tautomeric equilibrium and the protonation state of the amino and pyrazole nitrogen atoms. In acidic conditions, the nitrogen atoms are likely to be protonated, which deactivates the ring towards electrophilic attack. Conversely, in basic media, deprotonation can enhance the nucleophilicity of the ring. For instance, in the synthesis of pyrazolones from β-ketonitriles and hydrazines, neutralization of the basic reaction mixture from the first step is often necessary to facilitate the subsequent cyclization. chim.it

Solvent Polarity: The polarity of the solvent can have a profound effect on the reaction rates and the stability of intermediates and transition states. In the context of pyrazolone tautomerism, polar solvents can stabilize the more polar tautomers through dipole-dipole interactions and hydrogen bonding. researchgate.netkashanu.ac.irnih.gov For example, a polar solvent like methanol (B129727) can favor a tautomeric equilibrium, while aprotic solvents may allow for the characterization of individual tautomers. mdpi.comnih.govresearchgate.net This, in turn, can influence the regioselectivity of subsequent reactions.

Temperature: Temperature plays a critical role in determining whether a reaction is under kinetic or thermodynamic control. mdpi.comnih.govresearchgate.netlibretexts.org At lower temperatures, the product that is formed faster (the kinetic product) will predominate, whereas at higher temperatures, the more stable product (the thermodynamic product) is favored as the reaction becomes reversible. libretexts.org In multicomponent reactions involving aminopyrazoles, increasing the reaction temperature has been shown to favor the formation of the more thermodynamically stable dihydropyridine (B1217469) product over the kinetically favored dihydropyrimidine (B8664642) product. researchgate.net

The following table summarizes the influence of reaction conditions on the copper-catalyzed dimerization of 5-aminopyrazoles, which provides insights into the potential reactivity of this compound under similar conditions.

| Catalyst/Reagents | Solvent | Temperature (°C) | Major Product Type |

|---|---|---|---|

| Cu(OAc)₂, BPO, K₂S₂O₈ | Toluene | 100 | Pyrazole-fused Pyridazine |

| CuCl₂, 1,10-phenanthroline, TBPB, Na₂CO₃ | Toluene | 130 | Pyrazole-fused Pyrazine |

| CuBr, Ag₂CO₃, Benzoic Acid | - | - | Pyrazole-fused Pyridazine |

| CuBr, Ag₂CO₃ | - | - | E-diazo compound |

Table 1: Influence of Reaction Conditions on the Dimerization of 5-Aminopyrazoles. Data compiled from multiple sources. researchgate.netmdpi.comchim.it

Development and Research Applications of Functional Pyrazolone Based Scaffolds

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazolone (B3327878) Moiety

The 5-aminopyrazole core, as present in 3-(m-tolylamino)-1H-pyrazol-5(4H)-one, is a key precursor for synthesizing numerous fused heterocyclic compounds through cyclocondensation reactions with appropriate electrophilic reagents. chim.itnih.gov These reactions leverage the nucleophilicity of the endocyclic and exocyclic nitrogen atoms to construct new rings fused to the pyrazole (B372694) core. researchgate.net

Pyrazolo[1,5-a]pyrimidines, which are bioisosteres of purines, are frequently synthesized from 5-aminopyrazole precursors. researchgate.netresearchgate.net A common and efficient method involves the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dielectrophilic species. chim.it Various reagents can serve as the three-carbon electrophilic component, including β-dicarbonyl compounds, (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones, and sodium 3-oxoprop-1-en-1-olates. researchgate.net

The reaction mechanism is regioselective, with the initial attack typically occurring from the more nucleophilic exocyclic amino group, followed by cyclization involving the endocyclic nitrogen atom. researchgate.net Synthetic strategies have been developed using both conventional heating and microwave-assisted methods to improve yields and reduce reaction times. nih.govnih.gov For instance, the reaction of 5-aminopyrazoles with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol (B145695) at ambient temperature provides a simple and efficient protocol for synthesizing pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net

| 5-Aminopyrazole Precursor | Reagent | Reaction Conditions | Fused Product | Reference |

|---|---|---|---|---|

| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethanolate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

| 3-Aminopyrazole | Isoflavone | Microwave irradiation | 5,6-Diarylpyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Aminopyrazole | (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one | Aqueous ethanol, ambient temperature | 7-Heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamide | researchgate.net |

| 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Ethoxymethylenecyanoacetate | Ethanol, reflux | Pyrazolyl-annulated pyrazolo[1,5-a]pyrimidine | ias.ac.in |

The synthesis of pyrazolo[3,4-b]pyridines, another class of fused heterocycles with significant biological interest, also frequently employs 5-aminopyrazoles as starting materials. chim.itnih.gov The construction of the fused pyridine (B92270) ring is typically achieved through condensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.govscispace.com When non-symmetrical 1,3-dicarbonyl compounds are used, the reaction can lead to the formation of two different regioisomers. nih.gov The regioselectivity is dependent on the relative electrophilicity of the two carbonyl groups. nih.gov

A general procedure involves the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone in the presence of a catalyst such as ZrCl₄. mdpi.com The reaction proceeds via a Michael addition of the aminopyrazole to the unsaturated ketone, followed by intramolecular cyclization and dehydration to form the aromatic pyridine ring. nih.gov

| 5-Aminopyrazole Precursor | Reagent | Reaction Conditions | Fused Product | Reference |

|---|---|---|---|---|

| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones | ZrCl₄, DMF/EtOH, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Aminopyrazole | 1,3-Dicarbonyl compounds | Various (e.g., acid or base catalysis) | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Amino-3-methyl-1-phenylpyrazole | Vilsmeier-Haack reagent (POCl₃/DMF) on acetylamino derivative | Ac₂O/AcOH, then POCl₃/DMF | 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | researchgate.net |

| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Benzoylacetone | Reflux | Pyrazolo[3,4-b]pyridine bearing a triazine moiety | nih.gov |

Pyrazolo[3,4-d]pyrimidines are another important class of purine (B94841) analogues, and their synthesis often starts from functionalized 5-aminopyrazoles, such as those carrying a cyano or carbamoyl (B1232498) group at the 4-position. nih.govrsc.org These derivatives serve as excellent precursors for building the fused pyrimidine (B1678525) ring. nih.gov For example, cyclization of an ortho-amino ester of a pyrazole with various nitriles under conventional heating or microwave-assisted conditions yields pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov

Another route involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with reagents like formamide (B127407) or triethyl orthoformate followed by treatment with an amine or hydrazine (B178648). rsc.orgekb.eg These methods provide access to a variety of substituted pyrazolo[3,4-d]pyrimidines, which are scaffolds of high interest in medicinal chemistry. rsc.orgnih.gov

| 5-Aminopyrazole Precursor | Reagent(s) | Reaction Conditions | Fused Product | Reference |

|---|---|---|---|---|

| 5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate | Aliphatic/aromatic nitriles | Microwave-assisted or conventional heating | 6-Substituted-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |

| 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile | 1. Triethoxyorthoformate/Acetic anhydride (B1165640) 2. Hydrazine hydrate | Ethanol, reflux | N-(4-Cyano-1-(p-tolylglycyl)-1H-pyrazol-5-yl)formimidate, then pyrazolo[3,4-d]pyrimidine | rsc.org |

| 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Alkylating agents (e.g., methyl iodide, propargyl bromide) | DMF, room temperature | N-substituted 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Thiourea | Reflux | 3,4-Diaminopyrazolo[3,4-d]pyrimidine derivative | nih.gov |

More complex fused systems, such as pyrazolo-fused 1,7-naphthyridines and 1,3-diazocanes, can be synthesized from pyrazol-5-amines through innovative multicomponent domino reactions. nih.gov These reactions provide selective access to previously unreported heterocyclic scaffolds. nih.gov For example, the reaction of pyrazol-5-amines with arylglyoxals can lead to dipyrazolo-fused 1,7-naphthyridines through a proposed double [3 + 2 + 1] heteroannulation process. nih.gov This reaction involves the formation of multiple C-C and C-N bonds in a single step. nih.gov

By altering the substituents on the pyrazol-5-amine ring, the reaction pathway can be shifted to produce novel dipyrazolo-fused 1,3-diazocanes via an unusual [3 + 3 + 1 + 1] cyclization. nih.gov These protocols offer an efficient pathway to structurally diverse and complex heterocyclic systems that are otherwise difficult to synthesize. nih.gov

| Reactants | Reaction Type | Key Features | Fused Product | Reference |

|---|---|---|---|---|

| Arylglyoxals and Pyrazol-5-amines | Multicomponent domino reaction | Double [3 + 2 + 1] heteroannulation; direct C-C formation | Dipyrazolo-fused 1,7-naphthyridines | nih.gov |

| Arylglyoxals and Pyrazol-5-amines (with specific substituents) | Multicomponent domino reaction | Unusual [3 + 3 + 1 + 1] cyclization | Dipyrazolo-fused 1,3-diazocanes | nih.gov |

The versatility of 5-aminopyrazoles extends to the synthesis of fused triazine systems. Pyrazolo[5,1-c] researchgate.netnih.govnih.govtriazines, for example, can be synthesized from the reaction of 3-amino-4-cyanopyrazole derivatives. researchgate.net Another approach involves the coupling of heterocyclic diazonium salts with active methylene (B1212753) compounds, followed by intramolecular cyclization. nih.gov For instance, the reaction of a diazonium salt derived from a 5-aminopyrazole with ethyl cyanoacetate (B8463686) can lead to a hydrazono intermediate, which upon refluxing in acetic anhydride, cyclizes to form a pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazine system. researchgate.net

Similarly, pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazines, which are also considered purine isosteres, can be prepared from 5-aminopyrazole precursors by reaction with one-carbon di-electrophiles like orthoesters or carboxylic anhydrides. researchgate.net These reactions provide access to nitrogen-rich heterocyclic cores with potential applications in medicinal chemistry. researchgate.net

| Precursor | Reagent(s) | Reaction Conditions | Fused Product | Reference |

|---|---|---|---|---|

| 3-Amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine diazonium salt | Ethyl cyanoacetate | Coupling, then reflux in Acetic Anhydride | Pyridazino[3´,4´:3,4]pyrazolo[5,1-c]-1,2,4-triazine | researchgate.net |

| 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-(5-methyl-1-phenyl-1H-pyrazol-3-ylamino)prop-2-en-1-one | Benzenediazonium chloride | Ethanol, Sodium Acetate | Pyrazolo[5,1-c] researchgate.netnih.govnih.govtriazine derivative | nih.gov |

| Pyrazolo-guanidine | Orthoesters or Carboxylic anhydrides | Cyclization | 4-Substituted pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazine | researchgate.net |

Coordination Chemistry of Pyrazolone Ligands

Pyrazoles and their derivatives, including pyrazolones like this compound, have been extensively used in coordination chemistry. researchgate.net The pyrazole ring system offers a variety of coordination modes due to the presence of multiple nitrogen atoms and, in the case of pyrazolones, an exocyclic oxygen atom. researchgate.net These sites can act as donors for metal ions, allowing the pyrazolone to function as a versatile ligand.

The coordination possibilities include acting as a neutral monodentate ligand, a mono-anionic species, or as part of a polydentate functionalized chelate system. researchgate.net The specific coordination mode depends on the metal ion, the substituents on the pyrazolone ring, and the reaction conditions. The ability of pyrazolone-based ligands to form stable complexes with a wide range of metal ions has made them attractive for applications in catalysis, materials science, and bioinorganic chemistry.

| Ligand Type | Potential Donor Atoms | Common Coordination Modes | Reference |

|---|---|---|---|

| Pyrazolone | N1 (pyrrole-type), N2 (pyridine-type), O (carbonyl) | Monodentate (via N2 or O), Bidentate (N,O-chelation), Bridging | researchgate.net |

| Substituted Pyrazoles | N2 (pyridine-type), Substituent heteroatoms | Monodentate, Exo-bidentate chelate | researchgate.net |

Design and Synthesis of N,O-Chelating Ligands from Pyrazolones

The design of chelating ligands from pyrazolone precursors is a well-established strategy for creating molecules capable of forming stable complexes with metal ions. researchgate.net A prominent method involves the modification of the 4-acyl-5-pyrazolone structure. These compounds combine the inherent properties of the pyrazolone ring with those of β-diketones, resulting in effective O,O-chelating agents. unicam.it A particularly fruitful variation is the condensation of 4-acyl-5-pyrazolones with amines or hydrazines to produce N,O-chelating Schiff base ligands. unicam.it This class of ligands maintains the coordination features of their parent compounds but gains enhanced capabilities due to the introduction of one or more nitrogen donor atoms. unicam.it

The synthesis process often begins with the preparation of an acyl-pyrazolone. For instance, a pyrazolone can be reacted with benzoyl chloride in the presence of a base like calcium hydroxide (B78521) to yield a benzoyl-pyrazolone. nih.govacs.org Subsequent condensation with an appropriate amine, such as an aniline (B41778) derivative, leads to the formation of the desired N,O-chelating Schiff base. The versatility of this synthetic approach allows researchers to tailor the ligand's steric and electronic properties by varying the substituents on both the pyrazolone ring and the condensing amine, thereby influencing its coordination behavior with different metals. unicam.it

Preparation and Structural Characterization of Transition Metal Complexes

Pyrazolone-based ligands, including N,O-chelating derivatives, readily form coordination complexes with a wide range of transition metals. acs.org The preparation of these complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The resulting metal complexes can exhibit diverse stoichiometries and coordination geometries, which are fundamental to their properties and potential applications. nih.govacs.org

Spectroscopic techniques provide complementary structural information.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of key functional groups, such as the C=O (carbonyl) and C=N (azomethine) stretches, upon complexation confirm the coordination of the ligand to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data show shifts in the resonances of ligand protons and carbons upon coordination, providing insights into the electronic environment of the complex in solution. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes reveal information about the d-d transitions of the metal ion and charge-transfer bands, which are characteristic of the coordination geometry. scirp.org

Table 1: Representative Coordination Geometries of Transition Metal Complexes with Pyrazolone-Based Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Zn(II) | Schiff Base (N,O-donor) | Octahedral | unicam.it |

| Cu(II) | Schiff Base (N,O-donor) | Square Planar | unicam.it |

| Co(II) | Schiff Base (N,O-donor) | Distorted Tetrahedral | dntb.gov.ua |

| Ni(II) | Pyrazolone Derivative | Square Planar | emarefa.net |

| Mn(II) | Pyrazolone Derivative | Octahedral | scirp.org |

Theoretical Studies of Metal-Ligand Coordination Modes and Stability

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, coordination, and stability of pyrazolone-metal complexes. researchgate.net These theoretical studies complement experimental findings and provide deeper insights that can be difficult to obtain through empirical methods alone. unicam.it

DFT calculations can be used to:

Optimize Molecular Geometries: Theoretical calculations can predict the most stable three-dimensional structure of a complex, which can then be compared with experimental data from X-ray crystallography. researchgate.net

Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand charge transfer within the molecule and predict its reactivity and electronic spectra. researchgate.net

Determine Stability: The total energy of different possible conformations or isomers can be calculated to determine the most stable form. For instance, DFT studies have been used to rationalize why a particular complex might exist as a one-dimensional coordination polymer or why certain conformations are preferred. unicam.it

Elucidate Reaction Mechanisms: Computational modeling can help elucidate the mechanisms of complex formation and catalytic reactions involving these complexes. acs.org

These theoretical approaches are crucial for understanding the subtle factors that govern metal-ligand interactions and for the rational design of new complexes with desired properties.

Potential Applications in Catalysis and Metal Ion Extraction

The unique coordination properties of pyrazolone-based metal complexes make them promising candidates for applications in catalysis and analytical chemistry. nih.govacs.org

Catalysis: Pyrazolone compounds and their derivatives have been explored as synthons and ligands in various asymmetric catalytic reactions, including Michael additions and annulation reactions. magtech.com.cnresearchgate.net The ability to create chiral environments around a metal center by using chiral pyrazolone-based ligands is key to their application in enantioselective catalysis. researchgate.net Copper complexes with pyrazolone-derived ligands have been investigated for their catecholase activity, mimicking the function of certain metalloenzymes in oxidation reactions. researchgate.net

Metal Ion Extraction: The strong chelating ability of pyrazolone derivatives has long been utilized for the liquid-liquid extraction of metal ions. nih.gov Ligands derived from acyl-pyrazolones are known to be excellent O,O-chelators that form highly stable complexes with metal ions, facilitating their extraction from aqueous solutions into an organic phase. nih.gov Recently, new classes of pyrazolone-based ligands have been designed for enhanced selectivity. For example, 4-phosphoryl pyrazolones have demonstrated unprecedented high efficiency and selectivity for the extraction of lithium ions (Li⁺) from solutions containing other alkali metals like Na⁺ and K⁺. nih.gov This high selectivity is crucial for applications in resource recovery and purification.

Strategic Design of Pyrazolone Derivatives for Advanced Materials Research

The pyrazolone scaffold is considered a privileged structure, not only in medicinal chemistry but also in the development of advanced materials. nih.govnih.gov The synthetic accessibility and tunable electronic properties of pyrazolone derivatives allow for their strategic incorporation into more complex molecular and supramolecular architectures. researchgate.netunicam.itacs.org

Exploration of Pyrazolone Scaffolds in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. The pyrazolone ring contains both hydrogen bond donors (N-H) and acceptors (C=O), making it an excellent building block for designing self-assembling systems. rsc.org

Researchers have successfully incorporated pyrazolone-based motifs into larger molecules to control their aggregation behavior. For example, pyrazole-based units have been coupled with BODIPY dyes to create supramolecular monomers. rsc.org The presence of amide groups adjacent to the pyrazole ring can induce specific intramolecular hydrogen bonds, which in turn direct the self-assembly of the monomers into distinct J-aggregates or H-aggregates with different photophysical properties. rsc.org Furthermore, simple pyrazolone complexes can form polymeric structures in the solid state through intermolecular hydrogen bonding, demonstrating the inherent tendency of this scaffold to participate in supramolecular assembly. nih.gov

Development of Pyrazolone-Based Compounds for Functional Material Applications

The unique electronic and photophysical properties of pyrazolone derivatives and their metal complexes have led to their development as functional materials. nih.govresearchgate.netunicam.itacs.org The construction of chiral pyrazolone derivatives is an area of rapid growth, with applications in enantioselective synthesis and materials science. nih.gov

One area of interest is the development of luminescent materials. Certain heteroleptic metal complexes that incorporate both a pyrazolone-derivative and another ligand, such as 8-hydroxyquinoline, have been shown to exhibit photoluminescence. unicam.it Theoretical studies on such systems have indicated that the pyrazolone ligand can play a significant role in tuning the emission properties, particularly in Zn(II) complexes. unicam.it This tunability is a key feature for designing materials for applications in sensors, displays, and lighting.

The performed searches focused on identifying research related to its synthesis, functionalization, and application in chemical sensing for the detection of various analytes. However, the search results did not yield any studies or data pertaining to the chemosensory properties of this particular pyrazolone derivative.

General research on the broader class of pyrazolone and pyrazole derivatives does indicate their potential and application as chemosensors for various metal ions, often functioning through colorimetric or fluorescent detection mechanisms. These studies highlight the versatility of the pyrazolone scaffold in the design of chemical sensors.

Unfortunately, without specific research on This compound , it is not possible to provide the detailed, data-driven article as requested in the instructions, which strictly required focusing solely on this compound. The available scientific literature does not appear to cover the development or research of this specific molecule for chemosensing applications.

Q & A

Q. What are the optimized synthetic routes for preparing 3-(m-Tolylamino)-1H-pyrazol-5(4H)-one derivatives?

Methodological Answer:

- Conventional Methods : Reacting substituted hydrazines with β-keto esters (e.g., ethyl trifluoro-3-oxobutanoate) under thermal conditions (130–135°C, 3 hours) yields pyrazolone cores. Subsequent Knoevenagel condensation with carbaldehydes (e.g., chromene or quinoline derivatives) produces derivatives with yields of 68–79% .

- Non-Conventional Methods : Microwave irradiation or ultrasonication significantly enhances reaction efficiency, improving yields to 82–92% by reducing reaction time and energy consumption. These methods also minimize solvent waste, aligning with green chemistry principles .

Q. How are spectroscopic techniques employed to characterize this compound derivatives?

Methodological Answer:

- 1H/13C/19F NMR : Critical for confirming regiochemistry and fluorine substitution patterns. For example, 19F NMR resolves trifluoromethyl signals (δ −60 to −65 ppm), while 1H NMR identifies enolic protons (broad singlet near δ 13.0 ppm) .

- IR Spectroscopy : Detects carbonyl stretches (1620–1660 cm⁻¹) and enol tautomerization (broad OH stretches ~3325 cm⁻¹) .

- Mass Spectrometry : LC-MS confirms molecular ion peaks (e.g., m/z 481 for bisazo derivatives) and fragmentation patterns .

Q. What crystallographic tools are used to determine the solid-state structure of pyrazolone derivatives?

Methodological Answer:

- SHELX Suite : SHELXL refines small-molecule structures using high-resolution data, while SHELXD/SHELXE assist in experimental phasing for complex fluorinated derivatives. The program handles twinning and high symmetry, critical for resolving steric effects in substituted pyrazolones .

- ORTEP-3 : Visualizes thermal ellipsoids and intramolecular interactions (e.g., C–H···O/N), as seen in monoclinic structures (space group P21/n) with β angles ~97.5° .

Advanced Research Questions

Q. How can contradictions in regioisomerism determination be resolved for fluorinated pyrazolone derivatives?

Methodological Answer:

- Multi-NMR Analysis : 19F NMR coupled with 2D experiments (e.g., NOESY) clarifies overlapping signals caused by fluorine coupling. For example, distinguishing between para and meta substituents in trifluoromethylphenyl derivatives requires decoupling experiments .

- Computational Validation : Density Functional Theory (DFT) predicts NMR chemical shifts and optimizes regioisomeric geometries, corroborating experimental data .

Q. What reaction mechanisms explain the formation of dihydropyrano[2,3-c]pyrazole derivatives from pyrazolone precursors?

Methodological Answer:

- Tandem Michael-Thorpe-Ziegler Mechanism : Base-catalyzed condensation of pyrazolones with aldehydes and malononitrile proceeds via Michael addition, followed by cyclization and tautomerization. The 1,4-dihydro tautomer is stabilized by conjugation with electron-withdrawing groups (e.g., CF₃) .

- Multi-Component Reactions : Catalyst-free conditions enable spiro-pyrazoloquinoline synthesis via sequential aldehyde coupling and cyclization, achieving >80% yields .

Q. How do intramolecular interactions influence the stability of pyrazolone derivatives in crystallographic studies?

Methodological Answer:

- C–H···O/N Bonding : Intramolecular interactions (e.g., C–H···N, 2.2–2.5 Å) planarize the pyrazolone ring, reducing steric strain. For example, dihedral angles between pyrazolone and aryl substituents range from 4.97° to 9.91°, enhancing π-π stacking .

- Halogen Effects : Chlorine substituents increase lattice energy (e.g., V = 2361.6 ų for dichlorophenyl derivatives), improving diffraction quality .

Q. What green chemistry approaches improve the sustainability of pyrazolone synthesis?

Methodological Answer:

- Solid Acid Catalysts : Sulfamic acid enables solvent-free Knoevenagel condensations, reducing waste and energy use. This method achieves >90% conversion with minimal purification .

- Ultrasound-Assisted Synthesis : Cavitation accelerates diffusion-limited steps (e.g., hydrazine-ester cyclization), cutting reaction times by 70% compared to thermal methods .

Q. How are computational methods applied to predict the biological activity of pyrazolone derivatives?

Methodological Answer:

- Molecular Docking : Pyrazolone scaffolds (e.g., 3-amino derivatives) are docked into COX-2 or CB1 receptor active sites to predict anti-inflammatory or anti-obesity activity. QSAR models correlate logP values (<3.5) with membrane permeability .

- ADMET Profiling : SwissADME predicts metabolic stability for fluorinated derivatives, identifying potential CYP450 inhibitors via fluorine’s electron-withdrawing effects .

Data Analysis & Contradiction Management

Q. How are tautomeric equilibria analyzed in unsubstituted pyrazolone derivatives?

Methodological Answer:

- Variable Temperature NMR : Monitoring enolic proton signals (δ 13.0–14.0 ppm) at 25–60°C quantifies 1,4-dihydro ↔ 2,4-dihydro tautomer ratios. For N1-unsubstituted derivatives, the 1,4-dihydro form dominates due to resonance stabilization .

- X-ray Crystallography : Resolves tautomeric states definitively. For example, (Z)-configurations in Schiff base derivatives are confirmed via C=C bond lengths (~1.34 Å) .

Q. What strategies address spectral overlap in 1H NMR of polyfluorinated pyrazolones?

Methodological Answer:

- 19F Decoupling : Suppresses splitting from adjacent fluorines, simplifying proton signals. For example, decoupling during 1H acquisition resolves aromatic proton multiplets in 3,4-difluorophenyl derivatives .

- COSY/TOCSY : Identifies coupling networks in crowded regions (e.g., δ 7.2–7.8 ppm for aryl protons), distinguishing regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.